(2r)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol
CAS No.:
Cat. No.: VC17483671
Molecular Formula: C7H9ClN2O
Molecular Weight: 172.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H9ClN2O |
|---|---|
| Molecular Weight | 172.61 g/mol |
| IUPAC Name | (2R)-2-amino-2-(4-chloropyridin-2-yl)ethanol |
| Standard InChI | InChI=1S/C7H9ClN2O/c8-5-1-2-10-7(3-5)6(9)4-11/h1-3,6,11H,4,9H2/t6-/m0/s1 |
| Standard InChI Key | JTYYOJIFZABMKM-LURJTMIESA-N |
| Isomeric SMILES | C1=CN=C(C=C1Cl)[C@H](CO)N |
| Canonical SMILES | C1=CN=C(C=C1Cl)C(CO)N |
Introduction
Chemical Identification and Structural Properties
Molecular Composition and Stereochemistry
(2R)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol (CAS No. 1213142-13-2) possesses the molecular formula C₇H₉ClN₂O and a molecular weight of 172.61 g/mol . Its IUPAC name, (2R)-2-amino-2-(4-chloropyridin-2-yl)ethanol, reflects the stereochemical configuration at the second carbon, where the amino and hydroxymethyl groups adopt distinct spatial orientations. The compound’s chirality is critical for its biological interactions, as enantiomeric purity often dictates pharmacological efficacy.
The pyridine ring at position 2 features a chlorine substituent at position 4, enhancing electron-withdrawing effects that influence the molecule’s polarity and solubility. Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₉ClN₂O |
| Molecular Weight | 172.61 g/mol |
| IUPAC Name | (2R)-2-amino-2-(4-chloropyridin-2-yl)ethanol |
| InChI Key | JTYYOJIFZABMKM-LURJTMIESA-N |
| Canonical SMILES | C1=CN=C(C=C1Cl)C(CO)N |
Table 1: Structural and identifiers of (2R)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol .
Spectroscopic and Computational Data
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments: the pyridyl hydrogen atoms resonate downfield due to the electronegative chlorine atom, while the ethanol moiety’s protons appear as multiplet signals. Density functional theory (DFT) simulations predict a dipole moment of 3.2 Debye, aligning with its moderate solubility in polar solvents like ethanol and water.
Synthesis and Production Strategies
Laboratory-Scale Synthesis
The synthesis of (2R)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol typically involves asymmetric amination followed by stereoselective reduction. A representative pathway includes:
-
Amination of 4-Chloro-2-pyridinecarboxaldehyde: Reaction with ammonium acetate in the presence of a chiral catalyst, such as (R)-BINOL-phosphoric acid, yields the corresponding imine intermediate.
-
Reduction with Sodium Borohydride: Stereocontrolled reduction of the imine group produces the (R)-configured amino alcohol with >90% enantiomeric excess (ee).
Industrial Optimization
Large-scale production employs continuous flow reactors to enhance yield (up to 85%) and purity (>98%). Key parameters include:
-
Residence Time: Optimized at 120 seconds to prevent by-product formation.
-
Temperature: Maintained at 25°C to balance reaction kinetics and catalyst stability.
Applications in Medicinal Chemistry
Neurological Disorder Therapeutics
The compound’s ability to cross the blood-brain barrier and interact with GABA receptors positions it as a candidate for treating epilepsy and anxiety disorders. In vitro studies demonstrate IC₅₀ values of 12 μM for glutamate decarboxylase inhibition, suggesting potential in modulating excitatory neurotransmission.
Enzyme Inhibition and Neuroprotection
(2R)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol exhibits competitive inhibition against monoamine oxidase B (MAO-B), a target in Parkinson’s disease therapy. Kinetic studies reveal a Kᵢ of 8.3 μM, comparable to rasagiline, a clinical MAO-B inhibitor.
Chemical Reactivity and Mechanistic Insights
Hydrogen Bonding and Electrostatic Interactions
The amino and hydroxyl groups facilitate interactions with biological targets via hydrogen bonding (e.g., with Asp-168 in MAO-B) and π-π stacking with aromatic residues. Molecular docking simulations indicate a binding affinity of -9.2 kcal/mol for the MAO-B active site.
Stability Under Physiological Conditions
The compound demonstrates stability across a pH range of 5–8, with degradation occurring only under strongly acidic (pH < 3) or alkaline (pH > 10) conditions. Accelerated stability testing (40°C, 75% RH) shows <5% decomposition over 6 months.
Research Advancements and Future Directions
Preclinical Studies
Rodent models of Alzheimer’s disease treated with 10 mg/kg/day of the compound showed a 40% reduction in amyloid-β plaques over 12 weeks, correlating with improved cognitive performance in Morris water maze tests.
Synthetic Derivatives and Structure-Activity Relationships
Modifying the pyridyl chlorine substituent to fluorine or methyl groups alters bioavailability:
-
4-Fluoro analog: 2-fold increase in plasma half-life (t₁/₂ = 6.2 h).
-
4-Methyl analog: Reduced MAO-B inhibition (Kᵢ = 15 μM).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume